

chemical reactivity of methyllithium

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Methyllithium

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An In-depth Technical Guide to the Chemical Reactivity of **Methyllithium**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyllithium (CH_3Li) is a cornerstone organometallic reagent, distinguished by its dual character as a potent nucleophile and a strong base.^{[1][2]} Its utility in organic synthesis is vast, primarily in the formation of carbon-carbon bonds, the synthesis of complex molecules, and the preparation of other organometallic compounds.^{[1][3]} This document provides a comprehensive technical overview of the structure, bonding, and chemical reactivity of **methyllithium**. It includes a summary of its quantitative properties, detailed experimental protocols for its handling and use, and visualizations of its core reactivity principles and experimental workflows. Due to its highly reactive and pyrophoric nature, all operations involving **methyllithium** necessitate rigorous anhydrous and inert atmospheric conditions.^{[4][5]}

Structure and Bonding

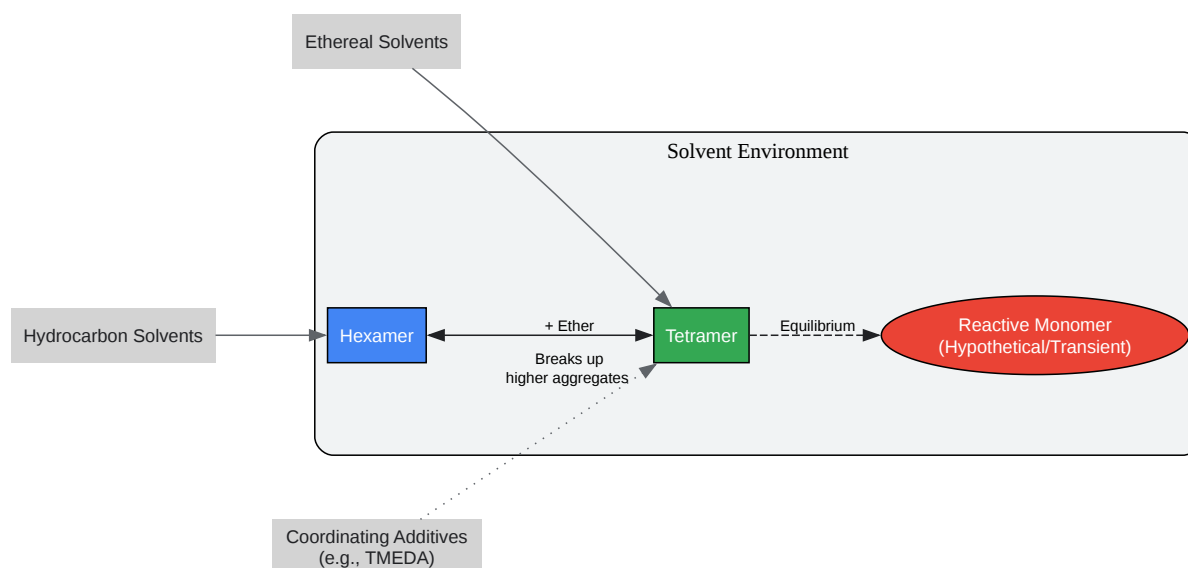
The reactivity of **methyllithium** is a direct consequence of its unique structure and the highly polarized carbon-lithium bond.^{[2][6]} The significant difference in electronegativity between carbon and lithium imparts a substantial partial negative charge on the carbon atom, making it a powerful nucleophile and base.^{[3][4]}

Aggregation in Solution and Solid State

Methyl lithium does not exist as a simple monomer. Instead, it forms oligomeric clusters, the nature of which is highly dependent on the solvent.^{[4][7]}

- In Hydrocarbon Solvents (e.g., Benzene): **Methyl lithium** predominantly exists as a hexamer, $(\text{CH}_3\text{Li})_6$.^[4]
- In Ethereal Solvents (e.g., Diethyl Ether, THF): The coordinating nature of ether solvents favors the formation of a tetramer, $(\text{CH}_3\text{Li})_4$.^[4] The tetrameric structure is a distorted cubane-type cluster with carbon and lithium atoms at alternate corners.^{[4][8]} This tetramer is particularly stable and, unlike butyllithium, is not significantly deaggregated by additives like HMPA or even by THF itself.^{[4][7]}

The bonding within these "electron-deficient" clusters involves multi-center, two-electron bonds.^{[4][9]} For instance, in the tetramer, the bonding can be described as a set of localized molecular orbitals formed by the interaction of an sp^3 hybrid orbital from each methyl group with the three 2s orbitals of the Li atoms on a triangular face of the Li_4 tetrahedron, forming a 4-center, 2-electron (4c-2e) bond.^[9]



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Figure 1. Influence of solvent on **methyllithium** aggregation state.

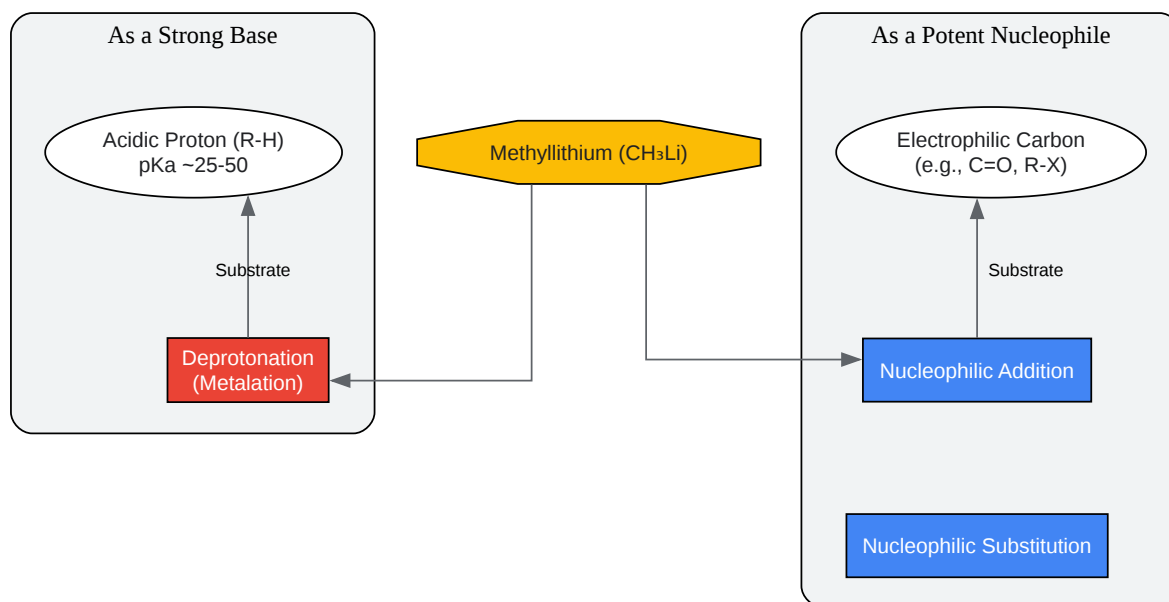
Physicochemical and Structural Data

The fundamental properties of **methyllithium** are summarized below. This data is critical for understanding its stoichiometry, stability, and reactivity.

Property	Value	Reference(s)
Chemical Formula	CH ₃ Li	[4]
Molar Mass	21.98 g/mol	[4]
Solid-State Structure	Tetrameric, distorted cubane-type cluster	[4][8]
C-Li Bond Length	2.31 Å	[4]
Li-Li Bond Length	2.68 Å	[4]
C-Li Bond Strength	~57 kcal/mol	[4]
Common Commercial Forms	1.6 M in Diethyl Ether, 3.0 M in Diethoxymethane	[5]

Core Chemical Reactivity

Methyl lithium's chemical behavior is dominated by its dual role as a strong base and a potent nucleophile.[2][10] The choice of reaction pathway is dictated by the substrate and reaction conditions.



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Figure 2. Dual reactivity profile of **methyllithium**.

Basicity and Deprotonation Reactions

With a conjugate acid (methane) pKa of approximately 50, **methyllithium** is an exceptionally strong base capable of deprotonating a wide range of C-H, N-H, and O-H bonds.^{[11][12]} While it is effective, n-butyllithium is more commonly used for deprotonation due to its higher reactivity and lower cost.^[4] However, **methyllithium** remains a crucial reagent for specific metalation reactions.^[1]

Relative Basicity of Common Organolithium Reagents

Reagent	Increasing Basicity Order
Phenyllithium (PhLi)	1 (Least Basic)
Methyllithium (MeLi)	2
n-Butyllithium (n-BuLi)	3
sec-Butyllithium (s-BuLi)	4
tert-Butyllithium (t-BuLi)	5 (Most Basic)

(Source:[13])

Nucleophilic Reactivity

Methyllithium serves as a synthetic equivalent of the methyl anion (CH_3^-) synthon.[4] It readily attacks a variety of electrophilic centers.

Summary of **Methyllithium** Reactivity with Various Electrophiles

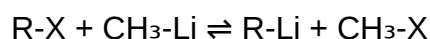
Electrophile Class	Product Type	General Reaction	Reference(s)
Aldehydes	Secondary Alcohols	$\text{RCHO} + \text{MeLi} \rightarrow \text{RCH(Me)OH}$ (after workup)	[14]
Ketones	Tertiary Alcohols	$\text{R}_2\text{CO} + \text{MeLi} \rightarrow \text{R}_2\text{C(Me)OH}$ (after workup)	[4][15]
Carbon Dioxide (CO_2)	Carboxylic Acid Salt	$\text{CO}_2 + \text{MeLi} \rightarrow \text{CH}_3\text{CO}_2\text{Li}$	[4]
Non-metal Halides	Methylated Non-metals	$\text{PCl}_3 + 3 \text{ MeLi} \rightarrow \text{PMe}_3 + 3 \text{ LiCl}$	[4][15]
Transition Metal Halides	Organometallic Complexes	$\text{ZrCl}_4 + 6 \text{ MeLi} \rightarrow \text{Li}_2\text{ZrMe}_6 + 4 \text{ LiCl}$	[15]

| Epoxides | Alcohols | Ring-opening to form a more substituted alcohol |[16] |

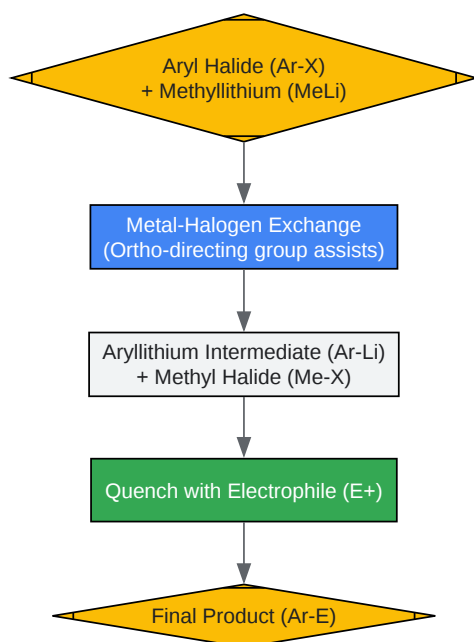
The reaction with metal halides is particularly important for generating other key reagents, such as lithium dimethylcuprate (a Gilman reagent), which is widely used for conjugate additions.[4]

Metal-Halogen Exchange

Although historically considered less effective than butyllithium for metal-halogen exchange, **methyllithium** can be highly efficient under specific circumstances.[17] The reaction involves the exchange of a lithium atom for a halogen atom on an organic substrate.[18]



This reaction is particularly effective for aryl bromides and iodides that possess an ortho-coordinating substituent.[17][19] The ortho group is believed to chelate the lithium atom, facilitating the exchange process. This method provides a mild and efficient route to generate aryllithium intermediates, which can then be trapped with an electrophile.[19]



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Figure 3. Logical workflow for ortho-assisted metal-halogen exchange.

Experimental Protocols

Extreme caution is paramount when working with **methyllithium**. All glassware must be oven- or flame-dried, and all procedures must be conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).^{[3][10]}

Safe Handling and Transfer

Methyllithium is pyrophoric and reacts violently with water.^{[4][20]} Always use proper personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves (nitrile gloves under neoprene are recommended).^[5]

Syringe/Cannula Transfer Workflow:

- Preparation: Work in a fume hood or glove box. Ensure the reaction flask is assembled, dried, and purged with inert gas.
- Reagent Bottle: Clamp the Sure/Seal™ bottle of **methyllithium** securely. Puncture the septum with a needle connected to an inert gas line to maintain positive pressure.
- Transfer: Use a clean, dry syringe or a double-tipped cannula to withdraw the desired volume of the solution.^[5]
- Dispensing: Insert the needle/cannula through the septum of the reaction flask and slowly dispense the reagent, typically into a cooled solution.
- Cleaning: Quench any residual reagent in the syringe/cannula by drawing up and expelling a dry, inert solvent like hexane, followed by a careful quench with isopropanol.

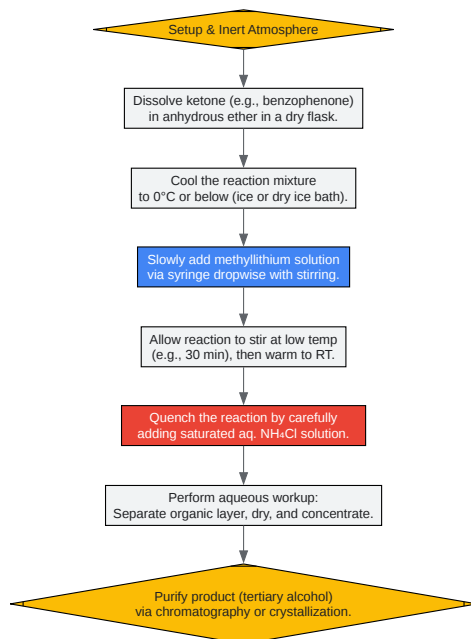
Protocol for Titration (Determination of Molarity)

The concentration of commercial organolithium solutions can degrade over time. It is essential to titrate them periodically. The Gilman double titration method is a reliable standard.^{[21][22]}

- Prepare Flasks: Prepare two dry flasks under an inert atmosphere.
- Aliquot 1 (Total Base): Using a 1.00 mL syringe, add one aliquot of the **methyllithium** solution to the first flask containing 10 mL of water. Add a phenolphthalein indicator and titrate with standardized 0.100 M HCl until the endpoint. This determines the "total base" (CH_3Li + any LiOH , etc.).[\[21\]](#)
- Aliquot 2 (Residual Base): To the second flask, add 1 mL of benzyl chloride and stir for 5 minutes. This selectively consumes the CH_3Li . Then, add 10 mL of water and a phenolphthalein indicator. Titrate with the same standardized 0.100 M HCl. This determines the "residual base" (non-organolithium bases).[\[21\]](#)
- Calculation: The concentration of **methyllithium** is the difference between the total base and residual base concentrations.[\[21\]](#)

Representative Protocol: Addition to a Ketone

This protocol outlines the general procedure for the synthesis of a tertiary alcohol from a ketone.



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Figure 4. Experimental workflow for the addition of MeLi to a ketone.

- **Apparatus Setup:** Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an inert gas inlet.
- **Reagent Addition:** Under a positive pressure of argon, dissolve the ketone (e.g., 1.0 eq) in anhydrous diethyl ether.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Methyllithium Addition:** Slowly add the titrated **methyllithium** solution (e.g., 1.1 eq) dropwise via syringe. Maintain the temperature below 5 °C. An exothermic reaction will be observed.

- Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Quench: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).^[14]
- Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
- Purification: Purify the crude product by flash chromatography or recrystallization as required.

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- To cite this document: BenchChem. [chemical reactivity of methyllithium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1224462#chemical-reactivity-of-methyllithium]

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